N-Benzoyl-L-glutamic acid
Overview
Description
“N-Benzoyl-L-glutamic acid” is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is a part of the human exposome . It is also a folate catabolite that can be metabolized by bacterial p-aminobenzoate auxotrophs possessing the enzyme p-aminobenzoyl-glutamate hydrolase .
Synthesis Analysis
The synthesis of “N-Benzoyl-L-glutamic acid” involves using p-nitrobenzoic acid as a raw material, BTC/C2H4Cl1 as an acylating chlorination agent, and DMF (dimethyl formamide) as an initiator . The process involves the preparation of p-nitrobenzoyl chloride through reaction at a reflux temperature, followed by condensation with sodium glutamate to prepare N-(4-nitrobenzoyl)-L-glutamic acid. This compound is then reduced by Pd/C/HCO2NH4 to prepare N-(4-aminobenzoyl)-L-glutamic acid .
Molecular Structure Analysis
The molecular formula of “N-Benzoyl-L-glutamic acid” is C12H13NO5 . Its molecular weight is 251.24 . The specific rotation [a]20/D is +16.0 to +21.0 deg (C=10, 1mol/L NaOH sol.) .
Chemical Reactions Analysis
“N-Benzoyl-L-glutamic acid” is used in the analysis of trans,trans-muconic acid in human urine . It is added to urine samples as an internal standard to control trans,trans-muconic acid recovery after solid phase extraction of urine and to compensate for variations which might occur during high-performance liquid chromatography analysis .
Physical And Chemical Properties Analysis
“N-Benzoyl-L-glutamic acid” is a solid at 20 degrees Celsius . It has a melting point range of 136.0 to 144.0 degrees Celsius . It is moisture sensitive and should be stored under inert gas . It appears as a white to almost white powder or crystal . Its solubility in hot water results in very faint turbidity .
Scientific Research Applications
N-Benzoyl-L-glutamic acid derivatives have been investigated as antitumor agents, particularly as inhibitors of thymidylate synthase, an enzyme critical in DNA synthesis. A study found that certain derivatives of this compound exhibited promising antitumor activity, suggesting their potential for clinical evaluation (Taylor et al., 1992).
Another research focused on the synthesis of novel prodrugs, which are designed to be activated to cytotoxic alkylating agents at tumor sites. These prodrugs, including derivatives of N-Benzoyl-L-glutamic acid, showed significant cytotoxicity when activated, indicating their potential in anticancer therapy (Springer et al., 1990).
N-Benzoyl-L-glutamic acid is also used in analytical methods, such as a UV spectrophotometric method for determining the concentration of folic acid in pharmaceuticals and during dissolution tests. This showcases its utility in pharmaceutical analysis (Matias et al., 2014).
The compound has been studied in the context of soil bacteria metabolism. Research on the hydrolysis and metabolism of benzoyl-D-phenylalanine by soil bacteria has implications for understanding microbial degradation of synthetic compounds in the environment (Kameda et al., 1952).
In the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, N-Benzoyl-L-glutamic acid derivatives served as key intermediates. These compounds provided insights into the binding of methotrexate to its target enzymes, contributing to the understanding of antifolate drugs (Piper et al., 1982).
The compound's derivatives have been evaluated for use in suicide gene therapy systems. Studies on new prodrugs for this therapy demonstrated their effectiveness when only a low percentage of cells in a tumor express the target enzyme (Friedlos et al., 2002).
Research on novel analogues of N-Benzoyl-L-glutamic acid, such as a deaza-thia analogue of tetrahydrofolic acid, contributes to the development of new antifolate drugs. These studies enhance our understanding of the structure-activity relationships in antifolate drug design (Totani et al., 1995).
The compound has been used in synthesizing the penta-glutamyl derivative of a specific analogue of tetrahydrofolic acid, contributing to research on inhibitors of certain enzymes in folate metabolism (Styles & Kelley, 1990).
Safety And Hazards
When handling “N-Benzoyl-L-glutamic acid”, personal protective equipment or face protection should be worn . Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided . It should be stored in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
(2S)-2-benzamidopentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJXPACOXRZCCP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-L-glutamic acid | |
CAS RN |
6094-36-6 | |
Record name | N-Benzoyl-L-glutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzoyl-L-glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BENZOYL-L-GLUTAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3591D74MXP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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